2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
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Overview
Description
2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an octahydropyrrolo[2,3-c]pyrrol ring, and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the octahydropyrrolo[2,3-c]pyrrol core, which can be achieved through a cyclization reaction of suitable precursors. The bromophenyl group is then introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the intermediate compound. Finally, the pyridine moiety is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs while maintaining high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(2-chlorophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
- 2-{1-[(2-fluorophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
- 2-{1-[(2-methylphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
Uniqueness
Compared to its analogs, 2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets. Additionally, the bromine atom can be selectively modified through substitution reactions, providing a versatile platform for the development of new derivatives with tailored properties.
Biological Activity
The compound 2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a pyridine derivative that has garnered interest for its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈BrN₃
- Molecular Weight : 320.23 g/mol
The compound features a bromophenyl group, a pyridine moiety, and an octahydropyrrolo structure, which contributes to its unique biological properties.
Anticancer Properties
Research indicates that pyridine derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study highlighted a series of pyrrolo[2,3-b]pyridine derivatives that demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth. Compound 4h from this series exhibited IC50 values of 7 nM for FGFR1 and effectively inhibited breast cancer cell proliferation and induced apoptosis in vitro .
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Effect on 4T1 Cells |
---|---|---|---|---|
4h | 7 | 9 | 25 | Inhibited proliferation and induced apoptosis |
Enzyme Inhibition
Pyridine derivatives have been reported as effective inhibitors of various enzymes. The compound may share this property due to structural similarities with known enzyme inhibitors.
- Inhibition Studies : Pyrrolo[2,3-d]pyrimidine derivatives have shown activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The inhibition of CDK4/6 by similar compounds suggests potential applications in treating cancers characterized by dysregulated cell cycle progression .
Antimicrobial and Anti-inflammatory Activities
In addition to anticancer properties, compounds within the pyridine class have demonstrated antimicrobial and anti-inflammatory activities.
- Antimicrobial Activity : Some studies report that pyridine derivatives exhibit significant antibacterial effects against various pathogens, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
- Anti-inflammatory Effects : Research has also indicated that these compounds can modulate inflammatory pathways, providing a rationale for their use in conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyridine derivatives. Modifications to the bromophenyl or octahydropyrrolo groups can significantly impact biological activity.
Key Findings:
- Bromine Substitution : The presence of bromine in the phenyl ring has been linked to enhanced binding affinity to target proteins.
- Pyridine Ring Modifications : Alterations in the pyridine nitrogen or carbon framework can lead to variations in enzyme inhibition potency.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3/c19-16-6-2-1-5-14(16)11-21-10-8-15-12-22(13-17(15)21)18-7-3-4-9-20-18/h1-7,9,15,17H,8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHESJSDMWUDWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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